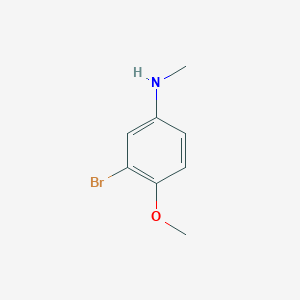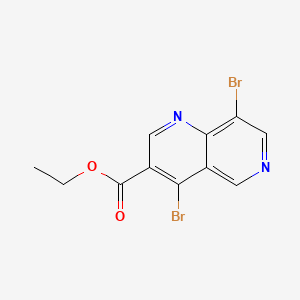
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 8, an ethyl ester group at position 3, and a naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a brominating agent such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water-soluble catalysts and environmentally friendly solvents, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-naphthyridine derivative, while oxidation can produce a naphthyridine N-oxide .
Aplicaciones Científicas De Investigación
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in biological assays.
Mecanismo De Acción
The mechanism of action of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine atoms and the naphthyridine core play crucial roles in binding to these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
- Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate
Uniqueness
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. Compared to its chloro analogs, the brominated compound may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications .
Propiedades
Fórmula molecular |
C11H8Br2N2O2 |
|---|---|
Peso molecular |
360.00 g/mol |
Nombre IUPAC |
ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3 |
Clave InChI |
DTRWONBGLKKSOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


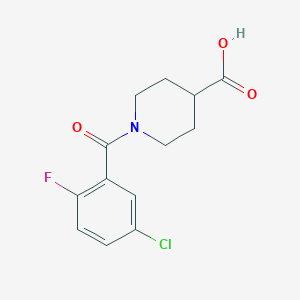
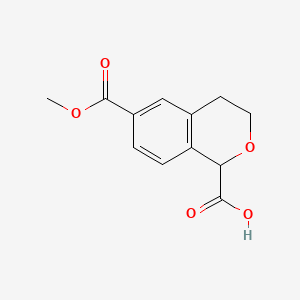
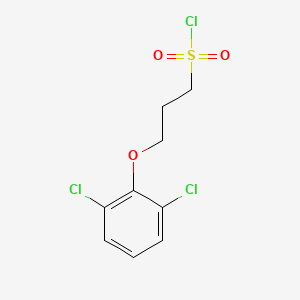
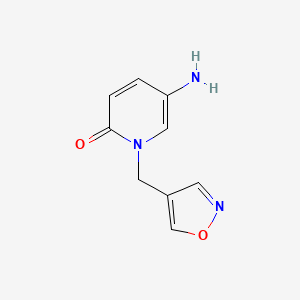
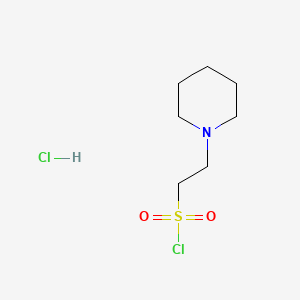
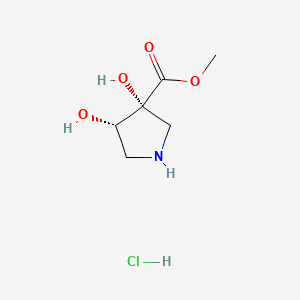
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)

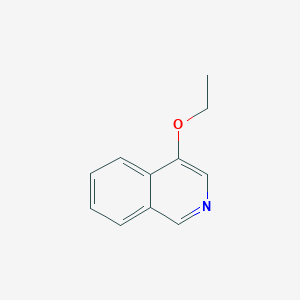
![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)

![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
